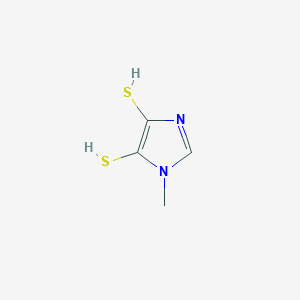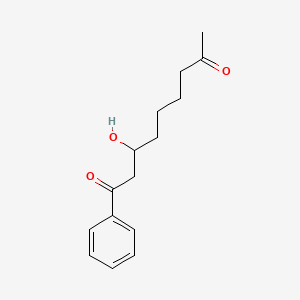
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol is a derivative of benzo(k)fluoranthene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benzo(k)fluoranthene structure.
Métodos De Preparación
The synthesis of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol typically involves the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The dihydroxylation step can be carried out using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Researchers investigate its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, DNA intercalation, and enzyme inhibition, depending on the specific application and biological context .
Comparación Con Compuestos Similares
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol can be compared with other similar compounds, such as:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene These compounds share a similar polycyclic aromatic structure but differ in the position and type of substituents. The presence of the fluorine atom and hydroxyl groups in this compound makes it unique, influencing its chemical reactivity and potential applications .
Propiedades
| 116208-76-5 | |
Fórmula molecular |
C20H13FO2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
11-fluoro-8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H13FO2/c21-17-9-18(22)20(23)16-8-14-12-6-2-4-10-3-1-5-11(19(10)12)13(14)7-15(16)17/h1-9,18,20,22-23H |
Clave InChI |
BGWPGVLCSMMXPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=CC5=C(C=C4C3=CC=C2)C(=CC(C5O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B14310976.png)




![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)


![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

